4-Chloro-2-ethylbenzoyl chloride
Description
4-Chloro-2-ethylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with a chlorine atom at the para position and an ethyl group at the ortho position of the benzene ring. This compound belongs to the broader class of benzoyl chlorides, which are highly reactive intermediates widely used in organic synthesis, particularly in Friedel-Crafts acylation, amide bond formation, and pharmaceutical manufacturing. The chlorine substituent enhances electrophilicity at the carbonyl carbon, while the ethyl group introduces steric effects and influences solubility and lipophilicity.
Properties
CAS No. |
618891-97-7 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
4-chloro-2-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3 |
InChI Key |
TYXXHFXMKPPOPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-ethylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-ethylbenzene and an acylating agent such as benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-ethylbenzoyl chloride can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-chloro-2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of 4-chloro-2-ethylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, ethanol, and thiol compounds are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Chloro-2-ethylbenzyl Alcohol: Formed from reduction.
4-Chloro-2-ethylbenzoic Acid: Formed from oxidation.
Scientific Research Applications
Chemistry: 4-Chloro-2-ethylbenzoyl chloride is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors.
Medicine: It is used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
The reactivity, stability, and applications of benzoyl chlorides are heavily influenced by substituents. Below is a comparative analysis of 4-Chloro-2-ethylbenzoyl chloride with structurally related compounds, supported by structural and functional data from diverse sources.
Structural and Functional Comparisons
4-Chlorobenzyl Chloride
- Structure : Features a chlorine atom at the para position and a chloromethyl group (-CH₂Cl) instead of the ethyl and carbonyl chloride groups .
- Reactivity : The absence of a carbonyl chloride reduces electrophilicity, making it less reactive in acylations. However, the chloromethyl group enables nucleophilic substitution reactions.
- Crystallography : X-ray studies confirm that the para-chloro substituent aligns with bond angles observed in other benzyl halides, suggesting predictable steric and electronic effects .
4-Chloromethylbenzoyl Chloride
- Structure : Contains a chloromethyl (-CH₂Cl) group at the para position and a carbonyl chloride group .
- Reactivity : The chloromethyl group introduces additional sites for nucleophilic attack, while the carbonyl chloride retains high acylating activity. This dual functionality allows applications in multi-step syntheses.
- Safety : Similar to other acyl chlorides, it requires careful handling due to hydrolysis hazards, but the chloromethyl group may increase volatility compared to ethyl-substituted analogs .
4-Bromobenzoyl Chloride
- Structure : Substitutes chlorine with bromine at the para position, retaining the carbonyl chloride group .
- Safety : Safety data sheets highlight severe irritation risks upon inhalation or skin contact, consistent with acyl chloride hazards. Bromine’s greater molecular weight may also affect volatility .
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride
- Structure : Incorporates a benzyloxy group substituted with chlorine and fluorine at the ortho and meta positions, respectively, alongside the carbonyl chloride .
- Reactivity : The electron-withdrawing fluorine and chlorine substituents increase electrophilicity at the carbonyl carbon, but steric hindrance from the benzyloxy group may reduce reaction rates in bulkier substrates.
- Applications : Such multi-halogenated derivatives are valuable in synthesizing agrochemicals or pharmaceuticals requiring targeted bioactivity .
Comparative Data Table
Key Research Findings
- Steric Effects : The ethyl group in 4-Chloro-2-ethylbenzoyl chloride introduces steric hindrance, slowing nucleophilic attacks compared to unsubstituted or smaller substituent analogs (e.g., 4-Chlorobenzoyl chloride). This property can be advantageous in selective syntheses .
- Electronic Effects : Chlorine’s electron-withdrawing nature increases the carbonyl carbon’s electrophilicity, but bromine’s polarizability in 4-Bromobenzoyl chloride may further enhance reactivity in SN-type mechanisms .
- Safety Profile : All acyl chlorides require stringent handling due to hydrolysis risks, but brominated derivatives (e.g., 4-Bromobenzoyl chloride) may pose additional inhalation hazards due to higher molecular weight and volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
